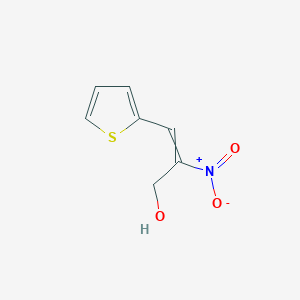

2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol

Description

Contextualization within Nitroalkene and Thiophene (B33073) Chemistry

2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol is a hybrid molecule that incorporates two key functional groups: a nitroalkene and a thiophene ring. Both of these moieties are well-established pharmacophores and versatile building blocks in organic synthesis.

Thiophene , a sulfur-containing five-membered aromatic heterocycle, is a prominent scaffold in a multitude of biologically active compounds. nih.govpharmaguideline.comcognizancejournal.comderpharmachemica.comnih.gov Its structural similarity to benzene (B151609) allows it to act as a bioisostere, often leading to improved pharmacological profiles of drug candidates. cognizancejournal.com The thiophene nucleus is found in numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. nih.govpharmaguideline.comnih.gov Thiophene and its derivatives are known to undergo a variety of chemical transformations, making them valuable intermediates in the synthesis of complex molecular architectures. pharmaguideline.comderpharmachemica.com

Nitroalkenes , on the other hand, are highly reactive and versatile synthetic intermediates. The strong electron-withdrawing nature of the nitro group makes the carbon-carbon double bond susceptible to nucleophilic attack, enabling a wide array of chemical transformations. nih.gov The Henry reaction, or nitroaldol reaction, is a classic and powerful method for the formation of β-nitro alcohols, which can be subsequently dehydrated to yield nitroalkenes. wikipedia.orgorganic-chemistry.orgsynarchive.com This reaction is a cornerstone in carbon-carbon bond formation. wikipedia.orgorganic-chemistry.org Nitro-containing compounds have a long history in medicinal chemistry, with many exhibiting potent biological activities. nih.govnih.gov

The combination of a thiophene ring and a nitroalkene functional group in this compound suggests a molecule with a rich and potentially complex chemical reactivity, as well as a high potential for biological activity.

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

The significance of this compound in modern research lies in its potential as a versatile synthetic intermediate and as a scaffold for the development of new therapeutic agents.

In organic synthesis , the presence of multiple functional groups—a primary alcohol, a nitro-substituted double bond, and an aromatic thiophene ring—offers numerous possibilities for further chemical modifications. The allylic alcohol moiety can be a site for oxidation, substitution, or rearrangement reactions. The nitroalkene system is a prime candidate for Michael additions, cycloadditions, and reductions, allowing for the introduction of diverse functionalities and the construction of more complex molecular frameworks.

In medicinal chemistry , the convergence of the thiophene nucleus and the nitroalkene group is particularly intriguing. Thiophene derivatives are known to exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. nih.govcognizancejournal.comnih.govencyclopedia.pubmdpi.com Similarly, various nitro-containing compounds have been investigated for their therapeutic potential. nih.govnih.gov For instance, studies on other nitrothiophenes have demonstrated their potential as anti-infective agents. nih.gov The specific arrangement of these functional groups in this compound could lead to novel biological activities or enhanced potency compared to simpler analogues. The investigation of such compounds contributes to the broader effort of discovering new drug candidates with improved efficacy and novel mechanisms of action.

While extensive research specifically focused on this compound is not widely documented in publicly available literature, its chemical structure strongly suggests its relevance and potential for future investigations in both synthetic and medicinal chemistry. The synthesis of a structurally similar compound, (2E)-1-(2,5-Dimethylthiophen-3-yl)-3-(3-nitrophenyl)prop-2-en-1-one, has been reported, indicating the feasibility of synthesizing related thiophene-containing nitro compounds. nih.gov

Detailed Research Findings

Although specific research data for this compound is limited, we can infer its likely chemical properties and synthetic routes from closely related compounds and established chemical principles.

A plausible synthetic approach to this compound would involve a Henry reaction between thiophene-2-carbaldehyde (B41791) and nitroethanol. The resulting β-nitro alcohol could then be dehydrated to yield the target nitroalkene. Microwave-assisted Henry condensations have been shown to be effective for the synthesis of related nitroethenylthiophenes from thiophenecarboxaldehyde and nitromethane (B149229). researchgate.net

The table below outlines the key reactants for a proposed synthesis:

| Reactant | Role |

| Thiophene-2-carbaldehyde | Electrophile |

| Nitroethanol | Nucleophile precursor |

| Base (e.g., an amine) | Catalyst for the Henry reaction |

The chemical properties of this compound are expected to be dictated by its functional groups. The thiophene ring is susceptible to electrophilic substitution, although the electron-withdrawing nitroalkene group would likely deactivate the ring towards such reactions. pharmaguideline.com The nitroalkene moiety is a potent Michael acceptor, readily reacting with a variety of nucleophiles. The primary alcohol can undergo oxidation to an aldehyde or carboxylic acid, or be converted to other functional groups.

The potential biological activity of this compound can be hypothesized based on the known activities of related structures. Various substituted nitrothiophenes have been evaluated for their antimicrobial activity, showing a wide range of efficacy against bacteria and fungi. nih.gov The mode of action for some of these compounds is thought to involve nucleophilic attack by intracellular thiols. nih.gov Given this precedent, this compound could be a candidate for screening in antimicrobial assays.

Structure

2D Structure

3D Structure

Properties

CAS No. |

915161-55-6 |

|---|---|

Molecular Formula |

C7H7NO3S |

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-nitro-3-thiophen-2-ylprop-2-en-1-ol |

InChI |

InChI=1S/C7H7NO3S/c9-5-6(8(10)11)4-7-2-1-3-12-7/h1-4,9H,5H2 |

InChI Key |

HKEHPCLBRABVNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C=C(CO)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2 Nitro 3 Thiophen 2 Yl Prop 2 En 1 Ol and Analogues

Direct Synthesis Approaches

The direct formation of the 2-nitro-3-(thiophen-2-yl)prop-2-en-1-ol structure can be approached through several efficient synthetic strategies, most notably through domino reactions and adaptations of classical condensation reactions.

Domino Reactions for α-Substituted Nitro Alkenes

Domino reactions, which involve a cascade of intramolecular transformations, offer an elegant and efficient pathway to complex molecules from simple precursors in a single pot. The synthesis of α-substituted nitro alkenes, including aromatic and heteroaromatic (E)-2-nitro allylic alcohols, has been effectively achieved through a domino condensation-dehydration process. This approach is highly relevant for the direct synthesis of this compound.

The reaction typically proceeds via a Henry (nitroaldol) reaction between an aldehyde and a nitroalkane. For the target molecule, this would involve the reaction of thiophene-2-carboxaldehyde with nitroethanol in the presence of a base. The initial addition of the deprotonated nitroethanol to the aldehyde forms a β-nitro alcohol intermediate. Subsequent dehydration under the reaction conditions leads to the formation of the α,β-unsaturated nitro compound. The choice of base and reaction conditions is crucial to control the reaction pathway and favor the formation of the desired allylic alcohol without forcing complete dehydration to the nitroalkene.

| Reactant 1 | Reactant 2 | Catalyst/Base | Reaction Type | Product Type |

| Thiophene-2-carboxaldehyde | Nitroethanol | Base (e.g., amine) | Domino Henry-Dehydration | This compound |

| Aromatic Aldehyde | Nitroalkane | Base | Henry Reaction | β-Nitro Alcohol |

| Heteroaromatic Aldehyde | Nitroalkane | Base | Henry Reaction | β-Nitro Alcohol |

Claisen-Schmidt Condensation and Related Enone Syntheses

The Claisen-Schmidt condensation is a well-established method for the synthesis of chalcones and other α,β-unsaturated ketones. researchgate.net This reaction involves the base-catalyzed condensation of an aldehyde or ketone with another carbonyl compound. In the context of synthesizing analogues of this compound, thiophene-2-carboxaldehyde can be reacted with a nitro-ketone. However, a more common approach to obtain the core structure involves a two-step process starting with a Claisen-Schmidt-like condensation to form an enone, followed by a reduction.

For instance, the condensation of thiophene-2-carboxaldehyde with a suitable ketone, followed by nitration, would yield a nitro-enone. Subsequent selective reduction of the ketone functionality to a hydroxyl group would furnish the desired allylic alcohol. Various reducing agents can be employed for this purpose, with chemoselectivity being a key consideration to avoid reduction of the nitro group or the double bond.

Alternatively, the Henry reaction between thiophene-2-carboxaldehyde and nitromethane (B149229) yields 2-(2-nitrovinyl)thiophene (B151962). google.com While this product lacks the hydroxyl group, it serves as a key intermediate. Further functionalization of this intermediate could potentially lead to the target compound, although this represents a multi-step approach rather than a direct synthesis. Microwave-assisted Henry reactions have been shown to be efficient for the synthesis of nitroolefins from aryl aldehydes. researchgate.net

| Aldehyde | Ketone/Nitroalkane | Base | Intermediate Product | Final Product (after reduction) |

| Thiophene-2-carboxaldehyde | Acetone | NaOH/KOH | 3-(Thiophen-2-yl)prop-2-enone | 3-(Thiophen-2-yl)prop-2-en-1-ol |

| Thiophene-2-carboxaldehyde | Nitromethane | Amine Base | 2-(2-Nitrovinyl)thiophene | Not directly applicable |

| Halogenated Thiophene (B33073) Aldehyde | Acetylthiophene | NaOH | Thiophene Chalcone (B49325) | Thiophene-containing allylic alcohol |

Synthesis of Related Thiophene- and Nitro-Containing Prop-2-en-1-ol Structures

The synthesis of structurally related compounds provides valuable insights into the reactivity and potential synthetic pathways for this compound. The reduction of 2-(2-nitrovinyl)thiophene is a key transformation in this context. google.com While the complete reduction of the nitro group and the double bond leads to 2-(2-thienyl)ethylamine, selective reduction methodologies can be employed to target the allylic alcohol. For example, a carefully controlled reduction of the nitro group to an amine, followed by diazotization and hydrolysis, could introduce the hydroxyl functionality, although this is a circuitous route.

A more direct approach involves the use of nitroalkanes bearing protected hydroxyl groups in Henry reactions. This allows for the formation of the carbon skeleton and the introduction of the nitro group, with subsequent deprotection revealing the desired alcohol.

Advanced Synthetic Strategies and Catalysis

Modern synthetic chemistry offers a range of advanced strategies that can be applied to the synthesis of complex molecules like this compound with high efficiency and stereocontrol.

Organocatalytic Approaches in Prop-2-en-1-ol Synthesis

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of prop-2-en-1-ol synthesis, organocatalysts can be employed to control the stereochemistry of the Henry reaction. Chiral amines, thioureas, and proline derivatives have been successfully used to catalyze asymmetric Henry reactions, yielding enantioenriched β-nitro alcohols. nih.gov These intermediates can then be dehydrated to the corresponding nitroalkenes.

Furthermore, organocatalytic methods have been developed for the kinetic resolution of racemic secondary nitroallylic alcohols. nih.gov This approach involves the enantioselective acylation or other transformation of one enantiomer, allowing for the separation of the two. Such a strategy could be applied to a racemic mixture of this compound to obtain enantiomerically pure forms.

| Reaction Type | Catalyst Type | Substrates | Key Feature |

| Asymmetric Henry Reaction | Chiral Amine/Thiourea | Aldehyde, Nitroalkane | Enantioselective C-C bond formation |

| Kinetic Resolution | Chiral Acylating Agent | Racemic Allylic Alcohol | Separation of enantiomers |

| Asymmetric Aldol (B89426) Reaction | Proline derivatives | Aldehyde, Ketone | Enantioselective synthesis of β-hydroxy ketones |

Annulation Reactions for Thiophene-Containing Heterocycles

Annulation reactions are powerful methods for the construction of cyclic systems. While not a direct route to the acyclic target compound, they are crucial for the synthesis of more complex thiophene-containing heterocycles that may be derived from or serve as precursors to this compound. For instance, the synthesis of thieno[3,2-b]thiophenes can be achieved from 3-nitrothiophenes through nucleophilic aromatic substitution of the nitro group with a thiol-containing species, followed by cyclization. mdpi.comresearchgate.netbeilstein-archives.org

These annulation strategies often involve the construction of a new ring fused to the thiophene core. Iridium-catalyzed annulation reactions of thiophenes with carboxylic acids have been reported to yield thiophene-fused coumarin (B35378) frameworks. nih.gov Such methodologies highlight the versatility of thiophene as a building block in the synthesis of complex heterocyclic systems.

Reaction Mechanisms and Chemical Transformations of 2 Nitro 3 Thiophen 2 Yl Prop 2 En 1 Ol

Mechanistic Investigations of Synthetic Pathways

The synthesis of 2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol is primarily achieved through a carbon-carbon bond-forming reaction that joins the thiophene (B33073) and nitro-alcohol components.

Main Reaction Pathways

The principal synthetic route to this compound is the Henry reaction , also known as the nitroaldol reaction. wikipedia.orgorganic-chemistry.org This classic reaction involves the base-catalyzed condensation between a nitroalkane and an aldehyde or ketone. wikipedia.org For the specific synthesis of the title compound, the reactants are thiophene-2-carboxaldehyde and nitroethanol.

The mechanism of the Henry reaction proceeds in several steps:

Deprotonation: A base removes the acidic α-proton from nitroethanol, creating a resonance-stabilized carbanion known as a nitronate. wikipedia.org The acidity of this proton is significantly increased by the strong electron-withdrawing effect of the adjacent nitro group. nih.govwikipedia.org

Nucleophilic Attack: The nucleophilic nitronate ion attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This results in the formation of a new carbon-carbon bond and a β-nitro alkoxide intermediate. wikipedia.org

Protonation: The alkoxide is subsequently protonated by the conjugate acid of the base used, yielding the final product, this compound. wikipedia.org

All steps in the Henry reaction are reversible. wikipedia.org

Table 1: Key Components of the Henry Reaction Synthesis

| Component | Chemical Name | Role in Reaction |

|---|---|---|

| Aldehyde | Thiophene-2-carboxaldehyde | Electrophile |

| Nitroalkane | Nitroethanol | Nucleophile precursor |

| Catalyst | Base (e.g., alkoxides, hydroxides) | Deprotonates the nitroalkane |

| Product | This compound | β-nitro alcohol |

Analysis of Side Reactions and By-product Formation

A significant side reaction in the synthesis of β-nitro alcohols via the Henry reaction is the elimination of water (dehydration) from the primary product. wikipedia.orgcommonorganicchemistry.com This elimination is facilitated by the presence of an acidic proton on the carbon atom bearing the nitro group and leads to the formation of a conjugated nitroalkene. organic-chemistry.orgcommonorganicchemistry.com

In the case of this compound, dehydration results in the formation of 2-(2-nitrovinyl)thiophene (B151962) . The reaction conditions heavily influence the product distribution. The isolation of the desired β-nitro alcohol is favored by the use of mild reaction conditions and stoichiometric or catalytic amounts of a weak base. organic-chemistry.orgechemi.com Conversely, the use of strong bases, excess base, or elevated temperatures promotes the dehydration pathway, making the nitroalkene the major product. commonorganicchemistry.com The potential for retro-Henry reaction, where the product reverts to the starting materials, is another competing process.

Table 2: Influence of Reaction Conditions on Product Formation

| Condition | Favored Product | Rationale |

|---|---|---|

| Mild Base, Low Temperature | This compound (Alcohol) | Minimizes the rate of the base-catalyzed elimination (dehydration) step. organic-chemistry.orgechemi.com |

| Strong Base, High Temperature | 2-(2-nitrovinyl)thiophene (Nitroalkene) | Provides sufficient energy and catalytic activity to promote the elimination of water. commonorganicchemistry.com |

Reactivity of the Nitro Group in the Prop-2-en-1-ol System

The nitro group is a powerful electron-withdrawing group that profoundly influences the reactivity of the entire molecule. nih.govwikipedia.org

Nucleophilic and Electrophilic Character

The nitro group exerts a strong electron-withdrawing effect through both induction and resonance, which significantly reduces the electron density of the adjacent prop-2-en-1-ol framework. nih.gov This electronic pull makes the carbon-carbon double bond electron-deficient, or electrophilic . Consequently, the molecule is susceptible to attack by nucleophiles. nih.govyoutube.com The system behaves as a Michael acceptor, where nucleophiles can add to the carbon atom beta to the nitro group. wikipedia.orgchempedia.info While the nitronate intermediate formed during its synthesis is nucleophilic, the nitro group in the final product primarily serves to activate the alkene for nucleophilic attack. nih.gov Under certain acidic conditions, aliphatic nitro compounds can tautomerize into their aci-forms (nitronic acids), which are electrophilic and can react with nucleophiles. frontiersin.org

Role as a Leaving Group

The nitro group can function as a competent leaving group in various chemical transformations. nih.govnih.gov It typically departs as the resonance-stabilized nitrite (B80452) ion (NO₂⁻). ck12.org This property is frequently exploited in nucleophilic substitution and elimination reactions. mdpi.comrsc.org In the context of this compound, the nitro group could be displaced by a nucleophile in a substitution reaction or be eliminated along with a proton to form an alkyne, although the latter is less common. The combined ability of the nitro group to act as both an activating group and a leaving group is a cornerstone of its synthetic utility. nih.gov

Transformations Involving the Thiophene Moiety

The thiophene ring is an aromatic heterocycle with a rich and diverse reactivity, allowing for a variety of chemical transformations. wikipedia.org

The most characteristic reaction of the thiophene ring is electrophilic aromatic substitution . brainly.inpharmaguideline.com Thiophene is more reactive than benzene (B151609) towards electrophiles, with substitution occurring preferentially at the C2 and C5 positions. pharmaguideline.com Since the title compound is already substituted at the C2 position, further electrophilic attack would be directed to the C5 position. However, the prop-2-en-1-ol side chain, with its strongly electron-withdrawing nitro group, deactivates the thiophene ring towards electrophilic attack compared to unsubstituted thiophene. rsc.org

Other significant transformations of the thiophene moiety include:

Nucleophilic Aromatic Substitution: This reaction is less common than electrophilic substitution but can occur if the ring is activated by potent electron-withdrawing groups. edurev.inquimicaorganica.orgresearchgate.net

Desulfurization: A classic reaction of thiophenes is reductive desulfurization using catalysts like Raney nickel. This process removes the sulfur atom and saturates the carbon chain, which would convert the thiophene ring into a butyl side chain. berkeley.eduresearchgate.netrsc.org

Oxidation: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone, which alters the aromaticity and reactivity of the ring system. wikipedia.org

Metalation: The protons on the thiophene ring, particularly at C5, can be removed by strong bases like organolithium reagents, creating a nucleophilic thienyl anion that can react with various electrophiles. wikipedia.org

Table 3: Potential Transformations of the Thiophene Moiety

| Reaction Type | Reagents | Expected Outcome |

|---|---|---|

| Electrophilic Substitution (e.g., Halogenation) | Br₂, NBS | Substitution primarily at the C5 position of the thiophene ring. quimicaorganica.org |

| Desulfurization | Raney Nickel, H₂ | Removal of sulfur and saturation of the ring to form a butyl group. researchgate.net |

| Metalation | n-Butyllithium | Formation of a lithiated species at the C5 position, ready for reaction with electrophiles. wikipedia.org |

Stereochemical Aspects of Reactions

A thorough review of available scientific literature and chemical databases did not yield specific research findings on the stereochemical aspects of reactions involving this compound. Consequently, detailed information regarding the enantioselective or diastereoselective transformations of this particular compound, including data on enantiomeric excess or diastereomeric ratios, is not publicly documented.

The stereochemistry of reactions involving allylic alcohols, particularly those with electron-withdrawing groups like the nitro group, is a subject of significant academic interest. Generally, the presence of the hydroxyl group and the nitro-substituted double bond would be expected to influence the stereochemical outcome of various transformations. Potential areas for stereochemical control in reactions involving this substrate could include:

Asymmetric Epoxidation: The allylic alcohol functionality could direct the stereochemical course of epoxidation reactions, for instance, through a Sharpless asymmetric epoxidation, potentially leading to chiral epoxy alcohols. The stereoselectivity would be dictated by the chiral catalyst employed and the substrate's geometry.

Michael Additions: The conjugated nitroalkene system is an excellent Michael acceptor. The addition of nucleophiles could, in principle, be rendered stereoselective through the use of chiral nucleophiles, catalysts, or auxiliaries, leading to the formation of new stereocenters.

Reduction of the Nitro Group: The stereoselective reduction of the nitro group to an amine, in concert with the reduction of the double bond, could generate stereoisomeric amino alcohols. The facial selectivity of the hydrogenation would be a key factor in determining the product's stereochemistry.

Cyclization Reactions: Intramolecular reactions initiated by either the alcohol or the nitro group could lead to the formation of cyclic structures with multiple stereocenters. The stereochemical outcome of such cyclizations would be governed by the reaction mechanism and the relative orientation of the reacting groups.

While these reaction classes represent plausible avenues for investigating the stereochemistry of this compound, it must be emphasized that no experimental data has been published to substantiate these possibilities for this specific compound. The field remains open for future research to explore and delineate the stereochemical behavior of this thiophene-containing nitroalkene.

Derivatization and Scaffold Applications of 2 Nitro 3 Thiophen 2 Yl Prop 2 En 1 Ol in Organic Synthesis

Utilization as a Synthetic Building Block

The electrophilic nature of the nitroalkene system in 2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol makes it an excellent Michael acceptor. This reactivity allows for the introduction of a wide range of nucleophiles at the β-position to the nitro group, enabling the construction of more complex molecular architectures. The allylic alcohol moiety can also participate in various transformations, either directly or after conversion to other functional groups.

The dual reactivity of the nitroalkene and the allylic alcohol allows for tandem or sequential reactions, providing a pathway to intricate molecular structures in a concise manner. For instance, a Michael addition followed by an intramolecular reaction involving the alcohol group can lead to the formation of cyclic compounds.

Functional Group Interconversions on the Nitroalkene Alcohol Scaffold

The nitro and alcohol functional groups present in this compound can be readily transformed into other functionalities, further expanding its synthetic utility. These interconversions are crucial for tailoring the properties of the final products and for enabling subsequent synthetic steps. fiveable.mesolubilityofthings.comub.eduslideshare.netorganic-chemistry.org

Table 1: Key Functional Group Interconversions

| Functional Group | Reagents and Conditions | Product Functional Group |

| Nitro group | Catalytic hydrogenation (e.g., Pd/C, H₂) | Amino group |

| Nitro group | Reducing agents (e.g., Fe/HCl, Zn/HCl) | Amino group |

| Allylic alcohol | Oxidizing agents (e.g., MnO₂, PCC) | α,β-Unsaturated aldehyde |

| Allylic alcohol | Tosyl chloride, pyridine | Allylic tosylate |

| Allylic alcohol | PBr₃ | Allylic bromide |

The reduction of the nitro group to an amine is a particularly valuable transformation, as it opens up a vast area of chemistry for the introduction of nitrogen-containing heterocycles or for the formation of amides, sulfonamides, and other derivatives. The resulting amino alcohol can serve as a precursor for various biologically active molecules. Oxidation of the allylic alcohol to the corresponding aldehyde provides an electrophilic center that can be utilized in reactions such as Wittig olefination, aldol (B89426) condensation, or reductive amination. Conversion of the alcohol to a good leaving group, such as a tosylate or a halide, facilitates nucleophilic substitution reactions.

Synthesis of Complex Heterocyclic Systems (e.g., Pyrans, Pyrazoles)

A significant application of this compound and its derivatives is in the synthesis of complex heterocyclic systems. The inherent reactivity of the nitroalkene moiety makes it a key component in various cycloaddition and annulation reactions.

Synthesis of Pyrans: The synthesis of pyran derivatives can be achieved through various strategies involving precursors similar to this compound. nih.govmdpi.comencyclopedia.pub For instance, the reaction of a β-dicarbonyl compound with a derivative of the title compound, where the alcohol is converted to a leaving group, can proceed via a Michael addition followed by an intramolecular O-alkylation to furnish a dihydropyran ring.

Synthesis of Pyrazoles: The construction of pyrazole (B372694) rings often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govresearchgate.netresearchgate.netthieme-connect.commdpi.com While not a direct 1,3-dicarbonyl equivalent, the nitroalkene moiety in this compound can be strategically utilized. For example, Michael addition of a nucleophile to the nitroalkene, followed by reduction of the nitro group and subsequent cyclization with a suitable carbonyl source, can lead to substituted pyrazoles. Alternatively, thiophene-containing chalcones, which are structurally related, are known precursors for pyrazole synthesis through reaction with hydrazines. researchgate.net

Table 2: Examples of Heterocyclic Synthesis from Related Precursors

| Heterocycle | General Precursors | Reaction Type |

| Pyrans | α,β-Unsaturated ketones, malononitrile | Michael addition-cyclization |

| Pyrazoles | Chalcones, hydrazines | Condensation-cyclization |

| Thiophene-fused heterocycles | o-Nitroaryl thiophenes | Reductive cyclization |

Development of Novel Thiophene-Containing Scaffolds

The thiophene (B33073) ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs and biologically active compounds. nih.govespublisher.comedwiserinternational.comnih.govresearchgate.net The derivatization of this compound provides a powerful platform for the development of novel thiophene-containing scaffolds with potential applications in drug discovery.

By strategically manipulating the functional groups and utilizing the synthetic handles available on the this compound core, a diverse library of compounds can be generated. These compounds can then be screened for various biological activities. For example, the synthesis of fused thiophene systems, such as thieno[3,2-b]thiophenes, can be achieved from appropriately substituted 3-nitrothiophenes through nucleophilic aromatic substitution of the nitro group. researchgate.netmdpi.com This highlights the potential of the nitro group in the title compound to act as a leaving group under certain conditions to build condensed heterocyclic systems.

The combination of the thiophene ring with other heterocyclic systems, such as pyrans and pyrazoles, as described in the previous section, can lead to novel scaffolds with unique three-dimensional structures and potentially enhanced biological profiles. The exploration of these synthetic pathways is an active area of research in the quest for new therapeutic agents.

Investigations into the Biological Activities of 2 Nitro 3 Thiophen 2 Yl Prop 2 En 1 Ol and Its Thiophene Nitro Analogues

Antimicrobial Activity Studies

Thiophene (B33073) derivatives, particularly those containing a nitro group, have demonstrated significant potential as antimicrobial agents. researchgate.netnih.gov The nitro group is a strong electron-withdrawing moiety that can enhance the biological activity of heterocyclic compounds. nih.govencyclopedia.pub The mechanism of action for many nitroaromatic antimicrobials involves the reduction of the nitro group within the target cell to produce toxic intermediates, such as nitroso and superoxide (B77818) species, which can lead to cellular damage and death. nih.govencyclopedia.pub

Nitrothiophenes have been evaluated for their efficacy against a variety of bacterial strains. Studies have shown that the presence and position of the nitro group, along with other substituents, play a crucial role in their antibacterial potency. nih.govfrontiersin.org For instance, a study assessing nineteen substituted nitrothiophenes found a wide range of activities against Escherichia coli and Micrococcus luteus. nih.gov Compounds such as 2-chloro-3,5-dinitrothiophene (B189638) and 2-bromo-3,5-dinitrothiophene (B1621092) were found to be the most potent, whereas 2-nitrothiophene (B1581588), the simplest in the series, showed the least activity. nih.gov

The proposed mechanism for highly active compounds with a displaceable halogen involves nucleophilic attack by intracellular thiols, leading to the displacement of the halogen. nih.gov Other active derivatives without a leaving group, like 2,4-dinitrothiophene (B13399970), are thought to act by forming Meisenheimer complexes. nih.gov Research into other thiophene derivatives has also shown promising results. For example, certain thieno[2,3-b]thiophene (B1266192) derivatives demonstrated significant potency against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. researchgate.net Similarly, some 3-halobenzo[b]thiophenes showed low Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria. mdpi.com

| Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria (general) | 16 | mdpi.com |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria (general) | 16 | mdpi.com |

| 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) | Staphylococcus aureus | Equipotent to Penicillin G | researchgate.net |

| 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) | Pseudomonas aeruginosa | More potent than Streptomycin | researchgate.net |

| 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) | Escherichia coli | More potent than Streptomycin | researchgate.net |

The antifungal properties of nitrothiophenes and related compounds have also been a focus of investigation. researchgate.net In a broad screening of substituted thiophenes, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene demonstrated the highest activity against the fungus Aspergillus niger. nih.gov This suggests that the structural features enhancing antibacterial activity may also confer potent antifungal properties.

Further studies on different classes of thiophene derivatives have reinforced their potential as antifungal agents. Thieno[2,3-b]thiophene derivatives have shown good activity against fungal species like Geotricum candidum and Syncephalastrum racemosum. researchgate.net One particular derivative was found to be more potent than the standard drug Amphotericin B against G. candidum. researchgate.net Additionally, cyclohexanol-substituted 3-halobenzo[b]thiophenes exhibited a low MIC of 16 µg/mL against yeast. mdpi.com The development of thiophene-based compounds continues to be a promising area for discovering new antifungal leads. nih.gov

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Yeast (general) | 16 | mdpi.com |

| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Yeast (general) | 16 | mdpi.com |

| 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) | Geotricum candidum | More potent than Amphotericin B | researchgate.net |

| 5,5'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) | Syncephalastrum racemosum | Equipotent to Amphotericin B | researchgate.net |

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which renders them notoriously resistant to conventional antibiotics. nih.gov Thiophene-based compounds have emerged as potential agents to combat biofilm formation. For example, synthetic thiophenones, which are sulfur analogues of furanones, have been shown to be more effective than furanones at inhibiting biofilm formation by Staphylococcus epidermidis. nih.gov These thiophenones were also found to be less cytotoxic, highlighting their therapeutic potential. nih.gov

Furthermore, certain 2-aminothiophene derivatives have demonstrated efficacy in reducing biofilm formation by various Candida species that are resistant to fluconazole (B54011). nih.gov One study found that a 2-aminothiophene derivative not only had antifungal action but also showed a synergistic effect with fluconazole and was capable of causing significant ultrastructural changes in Candida biofilms. nih.gov

Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health challenge, exacerbated by the rise of multidrug-resistant strains. nih.gov Nitro-containing compounds have historically played a role in antimicrobial therapy and are being actively investigated for their antitubercular effects. ucp.ptnih.gov

Research into 5-nitrothiophenes has identified them as a promising class of compounds against M. tuberculosis. researchgate.net Mechanistic studies suggest that their activity is dependent on the F420-dependent nitroreductase (Ddn) enzyme, which reduces the nitro group to generate reactive nitrogen species. researchgate.net This mechanism is similar to that of other nitro-heterocyclic drugs used in TB treatment. Another study on 3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives, which are structurally related to the title compound, found them to be extremely potent inhibitors of M. tuberculosis growth, with one derivative showing a MIC of 0.031 mg/L, outperforming several first-line TB drugs in vitro. nih.gov These compounds were also found to inhibit mycobacterial arylamine N-acetyltransferase (NAT), a novel target essential for the pathogen's intracellular survival. nih.gov

Antioxidant Properties

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in various diseases. nih.gov Thiophene and its derivatives have been identified as a significant scaffold for developing antioxidant agents. nih.gov Their ability to act as free radical scavengers is a key aspect of their therapeutic potential. nih.gov

Studies have explored the antioxidant capacity of various thiophene analogues. mdpi.comresearchgate.net The oxygen radical absorbance capacity (ORAC) method has been used to determine the antiperoxyradical ability of thiophene and its derivatives, such as 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS). mdpi.com These compounds have shown the ability to neutralize and scavenge free radicals and other reactive oxygen species, demonstrating their potential to mitigate oxidative stress. mdpi.com The antioxidant activity of thiophenes contributes to their diverse pharmacological profile, which also includes anti-inflammatory and antimicrobial effects. nih.govmdpi.com

Other Biological Activities

Beyond the activities already discussed, thiophene-based compounds and nitroaromatics exhibit a wide spectrum of other biological effects. Thiophenes isolated from natural sources, particularly from plants in the Asteraceae family, have been shown to possess antiviral, anti-inflammatory, cytotoxic, nematicidal, and insecticidal properties. mdpi.comencyclopedia.pub

Similarly, the nitro group is a versatile pharmacophore found in compounds with a vast array of biological functions. nih.gov Chalcones containing a nitro group, for example, have been reported to possess anti-inflammatory and vasorelaxant activities. mdpi.com The electron-withdrawing nature of the nitro group can significantly modulate the pharmacological profile of a molecule, making nitro-substituted thiophenes a continuing source of interest for the development of novel therapeutic agents. nih.govmdpi.com

Enzyme Inhibition Studies

While direct enzymatic inhibition data for 2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol is not extensively detailed in the available literature, the broader class of nitro-containing heterocyclic compounds, including nitrothiophenes and related structures like chalcones, has been investigated for enzyme inhibitory potential. nih.govmdpi.com

Nitro compounds are known to exert their biological effects through various mechanisms, including the inhibition of key enzymes. nih.gov For instance, some nitro-containing molecules function as antimicrobial agents by undergoing reduction to produce toxic intermediates that can damage cellular components. nih.gov In fungi, nitro compounds have been shown to inhibit the enzyme 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov This inhibition is thought to occur via an electrostatic interaction between the nitro group and the iron atom in the enzyme's heme group. nih.gov

Analogous structures, such as chalcones bearing a nitro group, have demonstrated anti-inflammatory effects by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). mdpi.com The position of the nitro group on the aromatic rings of the chalcone (B49325) structure plays a critical role in its inhibitory activity. mdpi.com For example, compounds with a nitro group at the ortho position of either aromatic ring have shown high anti-inflammatory activity, as confirmed by molecular docking studies with COX-1 and COX-2 enzymes. mdpi.com

Furthermore, in the context of parasitic diseases, 5-nitrothiophene-2-carboxamides have been identified as potent antileishmanial agents. dur.ac.uk Their mechanism of action involves bioactivation by a type I nitroreductase enzyme present in the Leishmania parasite. dur.ac.uk This enzymatic reduction is a key step for the compound's parasiticidal activity. dur.ac.uk

The table below summarizes the enzyme inhibitory activity of some nitro-chalcone analogues, highlighting the influence of the nitro group's position on their anti-inflammatory effects.

| Compound | Nitro Group Position | Anti-inflammatory Activity (% Inhibition) |

|---|---|---|

| (E)-1-(2'-nitrophenyl)-3-phenylprop-2-en-1-one | ortho on Ring A | 71.17 ± 1.66 |

| (E)-1-(3'-nitrophenyl)-3-phenylprop-2-en-1-one | meta on Ring A | 18.32 ± 1.53 |

| (E)-1-(4'-nitrophenyl)-3-phenylprop-2-en-1-one | para on Ring A | 58.25 ± 1.97 |

| (E)-3-(2-nitrophenyl)-1-phenylprop-2-en-1-one | ortho on Ring B | 80.77 ± 2.82 |

| (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | meta on Ring B | 52.62 ± 1.37 |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | ortho on Ring A, meta on Ring B | 61.08 ± 2.06 |

Data sourced from studies on nitro-chalcone derivatives. mdpi.com

Photosynthesis Inhibition

Nitroaromatic compounds have been investigated for their herbicidal properties, which are often linked to the inhibition of photosynthesis. mdpi.comgoogle.com The mechanism of action for many herbicides involves the disruption of the photosynthetic electron transport (PET) chain, particularly at photosystem II (PSII). nih.govnih.gov

While specific studies on this compound are limited, research on the related compound 2-nitrothiophene has shown that it can inhibit the growth of photosynthetic organisms when applied in the light. It is suggested that 2-nitrothiophene is reduced by ferredoxin, a key protein in the light-dependent reactions of photosynthesis. This reduction process leads to the generation of oxygen radicals and peroxides, which are cytotoxic and disrupt cellular processes. researchgate.net

The inhibition of photosynthetic electron transport is a common mode of action for many herbicides. nih.gov These compounds can bind to the D1 protein in the PSII complex, blocking the electron flow from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB). nih.gov This blockage halts CO2 fixation and the production of ATP, ultimately leading to plant death. nih.gov The herbicidal activity of such compounds is often dependent on their lipophilicity and the electronic properties of their substituents. nih.gov

For instance, a series of 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles were designed as inhibitors of transketolase, another potential herbicidal target enzyme. nih.gov Several of these compounds exhibited potent herbicidal activities against various weed species in greenhouse trials. nih.gov

The table below presents the herbicidal activity of selected thiophene-containing compounds against different weed species, demonstrating their potential as photosynthesis inhibitors.

| Compound | Target Weed | Herbicidal Activity (% Control at 90 g ai/ha) |

|---|---|---|

| Compound 4l (a 2-thioether-5-thienyl-1,3,4-oxadiazole) | Amaranthus retroflexus | >90% |

| Digitaria sanguinalis | >90% | |

| Compound 4m (a 2-thioether-5-thienyl-1,3,4-oxadiazole) | Amaranthus retroflexus | >90% |

| Digitaria sanguinalis | >90% |

Data represents post-emergence herbicidal activities from studies on 1,3,4-oxadiazole (B1194373) derivatives. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Effects

The biological activity of nitrothiophene derivatives is highly dependent on their chemical structure. nih.govlookchem.com Quantitative Structure-Activity Relationship (QSAR) studies have been employed to understand how different structural features influence the biological effects of these compounds. nih.govresearchgate.net

Influence of Nitro Group Position and Substituents

The position and number of nitro groups on the thiophene ring, as well as the presence of other substituents, have a profound impact on the biological activity of these compounds. nih.govnih.gov Generally, the presence of electron-withdrawing groups, such as the nitro group, is required to enhance the activity of thiophenes. lookchem.com

Studies on a series of substituted nitrothiophenes have revealed that:

Dinitro substitution enhances activity: Compounds with two nitro groups, such as 2,4-dinitrothiophene and 3,5-dinitrothiophene derivatives, often exhibit higher activity than their mononitro counterparts. nih.govlookchem.com

Halogen substitution is beneficial: The presence of a halogen atom, particularly chlorine or bromine, at the 2-position of a dinitrothiophene, significantly increases the biological activity. nih.govlookchem.com For example, 2-chloro-3,5-dinitrothiophene and 2-bromo-3,5-dinitrothiophene have been shown to be the most active compounds in a series against various microorganisms. nih.govlookchem.com

Position of the nitro group matters: In other heterocyclic systems, the position of the nitro group is also crucial. For instance, in derivatives of indoline, indole, indazole, and benzimidazole, a nitro group at the C5 or C6 position generally results in measurable mutagenic activity, whereas a nitro group at C4 or C7 leads to weakly or non-mutagenic compounds. nih.gov

The mode of action is also influenced by the substitution pattern. Highly active compounds like 2-chloro-3,5-dinitrothiophene are thought to react with intracellular thiols via nucleophilic displacement of the halogen. nih.govlookchem.com In contrast, active derivatives without a leaving group, such as 2,4-dinitrothiophene, are believed to act by forming Meisenheimer complexes. nih.govlookchem.com

The following table summarizes the minimum inhibitory concentration (MIC) of various substituted nitrothiophenes against E. coli, illustrating the structure-activity relationships.

| Compound | Substituents | MIC against E. coli (μg/mL) |

|---|---|---|

| 2-Nitrothiophene | 2-NO₂ | >1000 |

| 2,4-Dinitrothiophene | 2,4-(NO₂)₂ | 125 |

| 5-Nitrothiophene-2-carbaldehyde | 2-CHO, 5-NO₂ | 125 |

| 2-Bromo-3,5-dinitrothiophene | 2-Br, 3,5-(NO₂)₂ | 15.6 |

| 2-Chloro-3,5-dinitrothiophene | 2-Cl, 3,5-(NO₂)₂ | 15.6 |

Data adapted from studies on the biological activity of substituted nitrothiophenes. nih.govlookchem.com

Role of the Thiophene Ring

The thiophene ring is a key structural component in many biologically active compounds. nih.gov It is considered a bioisostere of the phenyl ring and is often incorporated into drug candidates to improve their physicochemical properties and binding affinity to biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which can enhance drug-receptor interactions. nih.gov

In the context of nitro-substituted compounds, the thiophene ring acts as a scaffold that can be functionalized to modulate biological activity. The aromatic nature of the thiophene ring allows for the delocalization of electrons, which is influenced by the presence of substituents like the nitro group. nih.gov QSAR studies have indicated that electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment, play a dominant role in the anti-inflammatory activity of some thiophene derivatives. researchgate.net

The combination of the thiophene ring with a nitro group creates a pharmacophore with significant potential for biological activity. The reactivity of the thiophene ring towards nucleophilic attack can be increased by the presence of electron-withdrawing nitro groups, which is a proposed mechanism of action for some nitrothiophenes. researchgate.net

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

The advancement of 2-Nitro-3-(thiophen-2-yl)prop-2-en-1-ol as a potential therapeutic agent is contingent on the development of efficient and versatile synthetic methodologies. While classical approaches such as the Claisen-Schmidt and Henry reactions provide foundational routes, future research will likely focus on more innovative and sustainable strategies. nih.govresearchgate.net Key areas for exploration include the development of catalytic systems that offer enhanced stereoselectivity and yield.

Future synthetic explorations could involve enzymatic or chemo-enzymatic methods, which could provide highly specific stereoisomers that may exhibit differential biological activities. Moreover, the use of flow chemistry could enable safer and more scalable production, particularly given the energetic nature of nitro compounds. nih.gov The development of one-pot multicomponent reactions would also be a significant advancement, allowing for the rapid generation of a library of derivatives from simple precursors. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Challenges |

|---|---|---|

| Asymmetric Catalysis | Access to enantiomerically pure compounds, potentially leading to improved efficacy and reduced side effects. | Development of suitable chiral catalysts and optimization of reaction conditions. |

| Biocatalysis | High stereoselectivity and environmentally friendly reaction conditions. | Enzyme stability and substrate specificity. |

| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. | Initial setup costs and optimization of flow conditions. |

| Multicomponent Reactions | Rapid diversification of the core structure, leading to a broad library of derivatives. | Controlling selectivity and purification of the desired products. |

Advanced Mechanistic Elucidation

A thorough understanding of the reaction mechanisms underlying the synthesis and biological activity of this compound is crucial for its rational development. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail. For instance, kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring can provide valuable insights into the synthetic pathways.

From a biological perspective, identifying the molecular targets and understanding the mechanism of action are paramount. The nitro group can be reduced within cells to form reactive nitroso and hydroxylamine (B1172632) intermediates, which can interact with various biomolecules. nih.gov Advanced techniques such as proteomics and metabolomics could be employed to identify the cellular pathways affected by this compound. Computational docking studies can also predict potential binding interactions with specific enzymes or receptors, guiding further experimental validation. researchgate.net

Rational Design of Derivatives with Tuned Properties

The structural framework of this compound offers multiple avenues for modification to fine-tune its physicochemical and biological properties. The principles of rational drug design can be applied to create derivatives with enhanced potency, selectivity, and pharmacokinetic profiles. Modifications could target the thiophene (B33073) ring, the nitro group, or the propenol side chain.

| Modification Site | Proposed Substituent | Anticipated Change in Property |

|---|---|---|

| Thiophene Ring (Position 5) | Halogens (F, Cl, Br) | Increased lipophilicity, potential for halogen bonding. |

| Thiophene Ring (Position 4) | Methyl, Ethyl | Increased steric bulk, potential for altered target selectivity. |

| Nitro Group | Cyano, Sulfonyl | Modified electronic properties and metabolic profile. |

| Propenol Side Chain | Esterification of the hydroxyl group | Prodrug strategy to improve bioavailability. |

Broader Spectrum Biological Activity Screening and Target Identification

While the structural motifs of this compound suggest potential antimicrobial and anticancer activities, a comprehensive screening against a broader range of biological targets is warranted. mdpi.comnih.gov This could uncover novel therapeutic applications. High-throughput screening (HTS) campaigns against diverse panels of cell lines, enzymes, and receptors could reveal unexpected activities.

Potential areas for screening include, but are not limited to, anti-inflammatory, antiviral, and antiparasitic activities, as compounds containing thiophene and nitro moieties have shown promise in these areas. researchgate.netnih.gov Once a significant biological activity is identified, target deconvolution studies will be necessary to pinpoint the specific molecular target. Techniques such as affinity chromatography, genetic knockdown, and thermal shift assays can be instrumental in this process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.